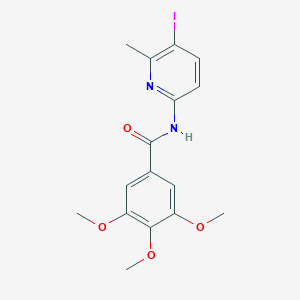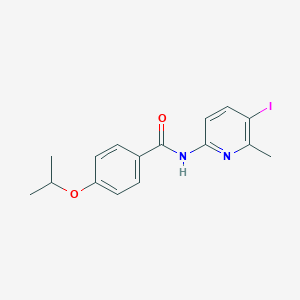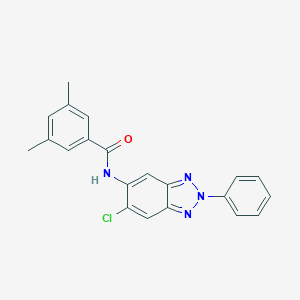![molecular formula C14H10Cl2N2O2S B244834 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that are involved in the regulation of various physiological processes.
Mechanism of Action
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX enzymes, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide reduces the production of prostaglandins, which in turn leads to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to decrease the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders. N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide in laboratory experiments include its well-established pharmacological profile, its availability in various formulations, and its relatively low cost. However, the limitations of using N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide in laboratory experiments include its potential toxicity, its narrow therapeutic index, and its potential for drug-drug interactions.
Future Directions
Future research on N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide could focus on its potential use in combination with other drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, research could be conducted to investigate the potential of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide as a modulator of the immune system and its role in the regulation of inflammation and immunity. Finally, further studies could be conducted to investigate the potential of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide as a therapeutic agent for the treatment of drug-resistant bacterial infections.
Synthesis Methods
The synthesis of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide involves the reaction of 2-amino-5-chlorobenzophenone with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,5-dichloro-4-hydroxyaniline in the presence of a base such as triethylamine to yield the final product.
Scientific Research Applications
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide has been extensively studied for its therapeutic potential in various diseases such as osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
Molecular Formula |
C14H10Cl2N2O2S |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O2S/c15-10-6-9(7-11(16)12(10)19)17-14(21)18-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,17,18,20,21) |
InChI Key |
FZZRVMVUJIHKTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)



![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)

![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)
![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)